molecular formula C6H5BF2O2 B122123 2,4-Difluorophenylboronic acid CAS No. 144025-03-6

2,4-Difluorophenylboronic acid

Cat. No. B122123
M. Wt: 157.91 g/mol
InChI Key: QQLRSCZSKQTFGY-UHFFFAOYSA-N
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Description

2,4-Difluorophenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The fluorine substituents influence the electronic properties of the molecule, potentially affecting its reactivity and stability.

Synthesis Analysis

The synthesis of fluorinated boronic acids often involves the use of Grignard reagents, as seen in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, which is a related compound. This process includes the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2, yielding the desired product with high purity . Although the specific synthesis of 2,4-difluorophenylboronic acid is not detailed in the provided papers, similar methodologies could be applied, considering the reactivity of fluorinated intermediates and the necessity of careful control over reaction conditions to prevent decomposition.

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. For instance, trifluoromethylphenylboronic acids have been studied, revealing that the CF3 substituent does not interact with the boronic moiety, neither as a hydrogen bond acceptor nor as a lone-electron pair donor . This suggests that the difluorophenyl group in 2,4-difluorophenylboronic acid may similarly influence the molecular structure and properties of the compound, although direct studies on this specific molecule are not provided.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . While this does not directly pertain to 2,4-difluorophenylboronic acid, it indicates the potential reactivity of fluorinated boronic acids in similar catalytic processes. Additionally, perfluorophenylboronic acid has been used in the stereoselective synthesis of 2-deoxygalactosides, demonstrating the utility of fluorinated boronic acids in glycosylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly affected by their substituents. The introduction of fluorine atoms can increase the acidity of the boronic acid, as seen in the case of trifluoromethylphenylboronic acids . The presence of fluorine can also impact the resistance to protodeboronation, a common decomposition pathway for boronic acids. Spectroscopic techniques such as NMR and UV-Vis are commonly used to investigate these properties, as demonstrated in studies on difluorophenylboronic acid analogs . These studies provide insights into the electronic structures, excitation energies, and molecular conformations, which are essential for understanding the reactivity and stability of the compound.

Scientific Research Applications

1. Catalytic Applications

2,4-Difluorophenylboronic acid and related compounds have been studied for their catalytic properties. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential applications in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).

2. Synthesis Applications

Research has been conducted on the synthesis of complex organic molecules using 2,4-Difluorophenylboronic acid. One example includes the synthesis of 2-(2,4-Difluorophenyl)pyridine via Suzuki cross-coupling reaction, indicating its utility in the synthesis of heterocyclic compounds (Ding Yuqiang, 2011).

3. Spectroscopic and Structural Analysis

The molecular structure and spectroscopic properties of compounds similar to 2,4-Difluorophenylboronic acid, such as 2,3-Difluorophenylboronic acid, have been extensively studied. These studies involve quantum chemical calculations and various spectroscopic techniques, which are crucial for understanding the chemical behavior and applications of these compounds (Karabacak et al., 2012).

4. Lewis Acidity and Complex Formation

Research has been done on the Lewis acidity of compounds like 2,4-Difluorophenylboronic acid and their ability to form complexes. For instance, studies on pentafluorophenyl esters of borinic and boronic acids show their potential in creating complexes with various Lewis bases, highlighting their applications in organometallic chemistry (Britovsek, Ugolotti, & White, 2005).

5. Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, closely related to 2,4-Difluorophenylboronic acid, have been explored for bio-applications such as drug delivery systems and biosensors. These materials form reversible complexes with polyols and have significant potential in diagnostic and therapeutic applications (Lan & Guo, 2019).

Safety And Hazards

2,4-Difluorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRSCZSKQTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370225
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylboronic acid

CAS RN

144025-03-6
Record name 2,4-Difluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144025-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
P Rodriguez-Cuamatzi, H Tlahuext… - … Section E: Structure …, 2009 - scripts.iucr.org
The molecular structure of the title compound, C6H5BF2O2, is essentially planar (mean deviation = 0.019 Å), indicating electronic delocalization between the dihydroxyboryl group and …
Number of citations: 20 scripts.iucr.org
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
M Karabacak, E Kose, A Atac, AM Asiri… - Journal of molecular …, 2014 - Elsevier
The spectroscopic properties of 3,5-difluorophenylboronic acid (3,5-DFPBA, C 6 H 3 F 2 B(OH) 2 ) were investigated by FT-IR, FT-Raman UV–Vis, 1 H and 13 C NMR spectroscopic …
Number of citations: 60 www.sciencedirect.com
WB Chen, CH Xing, J Dong… - Advanced synthesis & …, 2016 - Wiley Online Library
The use of electron‐poor, fluoro‐containing arylboronic acids as general coupling partners for nickel(0)/tricyclohexylphosphine‐catalyzed cross‐coupling of aryl arenesulfonates is …
Number of citations: 11 onlinelibrary.wiley.com
D Bulfield, SM Huber - The Journal of Organic Chemistry, 2017 - ACS Publications
Polyfluorinated biphenyls are interesting and promising substrates for many different applications. Unfortunately, all current methods for the syntheses of these compounds only work for …
Number of citations: 38 pubs.acs.org
M Li, K Ling, H Shi, N Gan, L Song… - Advanced Optical …, 2019 - Wiley Online Library
Developing ultralong organic phosphorescence (UOP) materials has become a growing concern. To date, it remains a formidable challenge to prolong the lifetime of ultralong …
Number of citations: 49 onlinelibrary.wiley.com
Y Furikado, T Nagahata, T Okamoto… - … A European Journal, 2014 - Wiley Online Library
To establish a detailed reaction mechanism for the condensation between a boronic acid, RB(OH) 2 , and a diol, H 2 L, in aqueous solution, the acid dissociation constants ( ${K{{{\rm BL…
G Campillo-Alvarado, EC Vargas-Olvera… - Crystal Growth & …, 2018 - ACS Publications
A series of 2:1 fluorinated arylboronic ester adducts with 4,4′-bipyridine sustained by N→B dative bonds have been synthesized. The degree of fluorination in the arylboronic esters …
Number of citations: 48 pubs.acs.org
A Beeby, S Bettington, IJS Fairlamb, AE Goeta… - New Journal of …, 2004 - pubs.rsc.org
A dinuclear pyridyl-bridged palladium complex, trans-(P,N)-[PdBr(μ-C5H4N-C2,N)(PPh3)]21, was obtained from material isolated from the Suzuki cross-coupling reaction of 2-…
Number of citations: 62 pubs.rsc.org

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